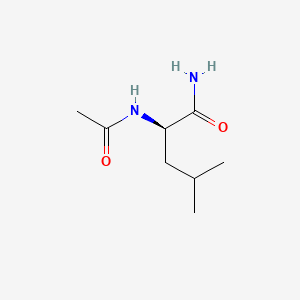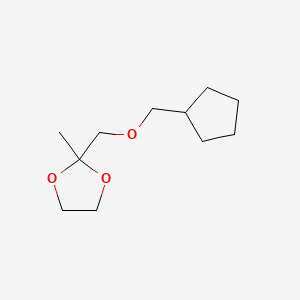
Thallium(I) perrhenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium(I) perrhenate is an inorganic compound with the chemical formula TlReO₄. It is composed of thallium in the +1 oxidation state and the perrhenate anion. This compound is known for its unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thallium(I) perrhenate can be synthesized through a reaction between thallium(I) hydroxide and perrhenic acid. The reaction typically occurs in an aqueous medium and can be represented as follows: [ \text{TlOH} + \text{HReO}_4 \rightarrow \text{TlReO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the extraction of thallium from its ores, followed by its conversion to thallium(I) hydroxide. This hydroxide is then reacted with perrhenic acid to produce this compound. The process requires careful control of reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Thallium(I) perrhenate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: The perrhenate anion can be reduced to rhenium metal or lower oxidation states of rhenium.
Substitution: this compound can participate in substitution reactions where the perrhenate anion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as hydrogen gas or zinc in acidic conditions.
Substitution: Various anions like chloride or sulfate in aqueous solutions.
Major Products:
Oxidation: Thallium(III) compounds and rhenium oxides.
Reduction: Rhenium metal and thallium(I) salts.
Substitution: Thallium(I) salts with different anions.
Aplicaciones Científicas De Investigación
Thallium(I) perrhenate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other thallium and rhenium compounds.
Biology: Investigated for its potential effects on biological systems, although its toxicity limits its use.
Medicine: Limited use due to toxicity, but studied for potential radiopharmaceutical applications.
Industry: Utilized in the production of high-purity rhenium and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which thallium(I) perrhenate exerts its effects involves the interaction of thallium ions with biological molecules. Thallium ions can replace potassium ions in biological systems due to their similar ionic radii, disrupting cellular processes. The perrhenate anion can also participate in redox reactions, affecting cellular redox balance.
Comparación Con Compuestos Similares
Thallium(I) sulfate (Tl₂SO₄): Similar in terms of thallium content but different anion.
Thallium(I) chloride (TlCl): Contains thallium in the +1 oxidation state with chloride anion.
Perrhenic acid (HReO₄): Contains the perrhenate anion but lacks thallium.
Uniqueness: Thallium(I) perrhenate is unique due to the combination of thallium and perrhenate ions, offering distinct chemical properties and reactivity compared to other thallium or rhenium compounds.
Propiedades
Fórmula molecular |
O4ReTl |
|---|---|
Peso molecular |
454.59 g/mol |
Nombre IUPAC |
oxido(trioxo)rhenium;thallium(1+) |
InChI |
InChI=1S/4O.Re.Tl/q;;;-1;;+1 |
Clave InChI |
IMYLVRAMODITQH-UHFFFAOYSA-N |
SMILES canónico |
[O-][Re](=O)(=O)=O.[Tl+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13836975.png)

![tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B13836993.png)
![2-[(S)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; (S)-(-)-Modafinil Acid-d10](/img/structure/B13837008.png)
![(1S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B13837010.png)

![3-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13837025.png)

![2-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13837032.png)
